d-Usnic acid

Description

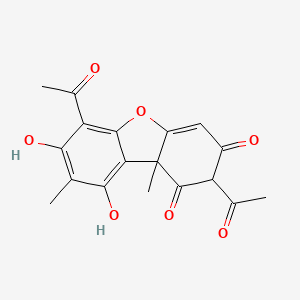

Structure

3D Structure

Properties

IUPAC Name |

2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYVVCKOOFYHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7562-61-0, 125-46-2 | |

| Record name | (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | USNIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W584PFJ77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

d-Usnic acid natural sources and biosynthesis pathway

An In-depth Technical Guide to d-Usnic Acid: Natural Sources and Biosynthesis

Introduction

Usnic acid (C₁₈H₁₆O₇) is a naturally occurring dibenzofuran (B1670420) derivative found predominantly in various lichen species.[1] First isolated in 1844, it is one of the most extensively studied lichen secondary metabolites due to its wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[2][3][4] Usnic acid exists in nature as two enantiomers, the dextrorotatory (+)-usnic acid (this compound) and the levorotatory (-)-usnic acid (l-usnic acid), as well as a racemic mixture.[1][5] Its characteristic yellow color is responsible for the pigmentation of many lichens that produce it.[6]

This technical guide provides a comprehensive overview of the natural sources of this compound and its detailed biosynthetic pathway. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and application.

Natural Sources of this compound

Usnic acid is almost exclusively a product of the symbiotic relationship between a fungus (the mycobiont) and a photosynthetic partner (the photobiont) that constitutes a lichen.[5][6] It is found in the cortical layer of the lichen thallus, where it is believed to protect the photosynthetic partner from UV radiation and deter herbivores with its bitter taste.[1][7] While predominantly found in lichens, a few unconfirmed reports have suggested its presence in kombucha tea and non-lichenized ascomycetes.[1]

The primary natural sources are lichens belonging to several genera, including:

Quantitative Data on Usnic Acid Content

The concentration of usnic acid varies significantly among different lichen species and can be influenced by environmental factors such as altitude, temperature, and precipitation.[10][11] Acetone (B3395972) extraction followed by High-Performance Liquid Chromatography (HPLC) is a standard method for quantification.[3][12]

| Lichen Species | Extraction Method | Yield (% Dry Weight or mg/g) | Reference(s) |

| Usnea spp. | Not Specified | Up to 6.49% | [13][14] |

| Parmelia flexilis | Acetone Extraction | 1.66% - 5.13% | [10][11] |

| Unspecified | Heat Reflux (Acetone) | 4.25 ± 0.08 mg/g | [12][15] |

| Unspecified | Ultrasound-Assisted (Acetone) | 2.33 ± 0.17 mg/g | [12][15] |

| Unspecified | Shaking (Acetone) | 0.97 ± 0.08 mg/g | [12][15] |

Biosynthesis Pathway

The biosynthesis of usnic acid originates from the acetate-polymalonate pathway and is catalyzed by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC).[6][7] The process involves two primary stages: the formation of a polyketide intermediate and its subsequent oxidative dimerization.

-

Formation of Methylphloroacetophenone : The pathway begins with the condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units. This reaction is catalyzed by a non-reducing polyketide synthase (PKS) that possesses a C-methyltransferase (MeT) domain.[2][9][16] This specific enzyme, named Methylphloroacetophenone Synthase (MPAS) , produces the key intermediate, methylphloroacetophenone.[6][9]

-

Oxidative Dimerization : Two molecules of methylphloroacetophenone then undergo an oxidative coupling reaction to form the final dibenzofuran structure of usnic acid.[17] This dimerization is catalyzed by a cytochrome P450 enzyme, Methylphloroacetophenone Oxidase (MPAO) .[6][9]

The presence or absence of the specific BGC containing the genes for MPAS and MPAO is directly correlated with a lichen's ability to produce usnic acid.[7][9]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantitative analysis of usnic acid from lichen material.

Caption: General experimental workflow for usnic acid isolation and analysis.

Protocol for Extraction of Usnic Acid (Heat Reflux)

This protocol is optimized for high-yield extraction of usnic acid using acetone.[12][15]

-

1. Sample Preparation:

-

Collect lichen thalli and air-dry them completely.

-

Clean the material to remove any substrate or debris.[6]

-

Grind the dried thalli into a fine powder using a mechanical grinder.

-

-

2. Extraction:

-

Weigh 10 g of the lichen powder and place it into a 250 mL round-bottom flask.

-

Add 200 mL of acetone to achieve a solid-to-solvent ratio of 1:20 (w/v).[13]

-

Set up a reflux condenser and heat the mixture in a water bath to the boiling point of acetone (approx. 56°C). For safety, a heating mantle is preferred.[13]

-

Maintain a gentle reflux for 60 minutes. To prevent potential photodegradation, the apparatus can be wrapped in aluminum foil.[15][18]

-

-

3. Filtration and Concentration:

-

After 60 minutes, turn off the heat and allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to separate the solid lichen material from the acetone solution.[18]

-

Wash the retained lichen material with a small amount of fresh acetone to ensure complete recovery.

-

Combine the filtrates and concentrate the solution using a rotary evaporator at a temperature not exceeding 40°C until the volume is significantly reduced, promoting the precipitation of crude usnic acid.[18]

-

Collect the precipitated yellow solid (crude usnic acid) by vacuum filtration.

-

Protocol for Purification of Usnic Acid (Recrystallization)

This protocol purifies the crude extract obtained from the initial extraction.[13]

-

1. Dissolution:

-

Transfer the crude usnic acid solid to a small Erlenmeyer flask.

-

Add a minimal amount of hot acetone to completely dissolve the crystals.

-

-

2. Crystallization:

-

Once fully dissolved, add 95% ethanol (B145695) in a 10:1 ratio relative to the volume of acetone used (e.g., if 5 mL of acetone was used, add 50 mL of ethanol).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

-

3. Isolation:

-

Isolate the resulting pure, yellow crystals of usnic acid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a desiccator under vacuum.

-

Protocol for Quantitative Analysis (HPLC)

This protocol outlines a standard method for the quantification of usnic acid using reverse-phase HPLC.[3][13][19]

-

1. Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a photodiode array (PDA) or UV detector and a C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).[13][14]

-

Mobile Phase: A gradient of aqueous 0.1% acetic acid (Solvent A) and acetonitrile (B52724) (Solvent B).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30°C.[3]

-

Injection Volume: 20 µL.[14]

-

-

2. Preparation of Standards and Samples:

-

Standard Stock Solution: Accurately weigh and dissolve pure usnic acid standard in methanol (B129727) or acetone to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.[14]

-

Sample Preparation: Accurately weigh a portion of the purified usnic acid or crude extract, dissolve it in a known volume of the mobile phase or acetone, and filter through a 0.45 µm syringe filter before injection.[10]

-

-

3. Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.[3]

-

Inject the prepared samples.

-

Determine the concentration of usnic acid in the samples by comparing their peak areas to the calibration curve. The retention time for usnic acid is typically around 13-14 minutes under these conditions.[3]

-

References

- 1. Usnic acid - Wikipedia [en.wikipedia.org]

- 2. Identification of a putative polyketide synthase gene involved in usnic acid biosynthesis in the lichen Nephromopsis pallescens | PLOS One [journals.plos.org]

- 3. Quantitative determination of usnic acid in Usnea lichen and its products by reversed-phase liquid chromatography with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Natural Compound Hydrophobic Usnic Acid and Hydrophilic Potassium Usnate Derivative: Applications and Comparisons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Usnic Acid | Lichen Extract Manufacturer [naturemfg.com]

- 9. Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevational Trends in Usnic Acid Concentration of Lichen Parmelia flexilis in Relation to Temperature and Precipitation [mdpi.com]

- 11. [PDF] Elevational Trends in Usnic Acid Concentration of Lichen Parmelia flexilis in Relation to Temperature and Precipitation | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of usnic acid extraction conditions using fractional factorial design | The Lichenologist | Cambridge Core [cambridge.org]

- 16. Identification of a putative polyketide synthase gene involved in usnic acid biosynthesis in the lichen Nephromopsis pallescens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. scispace.com [scispace.com]

Biological activities of d-Usnic acid comprehensive review

An In-depth Technical Guide on the Biological Activities of d-Usnic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prominent secondary metabolite derived from various lichen species, has garnered significant scientific interest due to its broad spectrum of biological activities.[1][2] First isolated in 1844, this dibenzofuran (B1670420) derivative is one of the most extensively studied lichen compounds and is commercially available.[3][4] It demonstrates notable antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties, among others.[1][5] Mechanistically, its effects are multifaceted, involving the inhibition of nucleic acid synthesis in bacteria, modulation of critical signaling pathways in cancer cells, and suppression of pro-inflammatory mediators.[1] However, its clinical application is hampered by concerns regarding its safety profile, most notably dose-dependent hepatotoxicity.[6][7] This document provides a comprehensive technical overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Antimicrobial Activity

Usnic acid is well-documented for its potent activity against a wide range of Gram-positive bacteria, including clinically relevant multi-resistant strains of Staphylococcus aureus (MRSA), Enterococcus, and Mycobacterium.[8][9] Its efficacy against Gram-negative bacteria is generally limited.[9][10] The primary mechanism of its antibacterial action is the inhibition of RNA and DNA synthesis.[1] Furthermore, usnic acid has been shown to disrupt bacterial cell membranes and inhibit biofilm formation on polymer surfaces, a critical aspect in preventing device-related infections.[9][10]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Organism | MIC (μg/mL) | MBC (μg/mL) | Reference |

| (+)-Usnic Acid | Staphylococcus aureus | 1.02 - 50.93 x 10⁻² mmol/mL | 2.05 - 70.57 x 10⁻² mmol/mL | [9] |

| (+)-Usnic Acid | Bacillus cereus | 1.02 - 50.93 x 10⁻² mmol/mL | 2.05 - 70.57 x 10⁻² mmol/mL | [9] |

| Usnic Acid Derivative 9 | Staphylococcus aureus | 0.55 - 55.50 x 10⁻² mmol/mL | 1.11 - 71.04 x 10⁻² mmol/mL | [9] |

| Usnic Acid Derivative 9 | Pseudomonas aeruginosa | 0.55 - 55.50 x 10⁻² mmol/mL | 1.11 - 71.04 x 10⁻² mmol/mL | [9] |

| Usnic Acid | Helicobacter pylori | 2.42 - 36.04 µmol/L | - | [11] |

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Values can vary based on specific strains and experimental conditions.

Experimental Protocol: Determination of MIC and MBC

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.[12]

Materials:

-

96-well microtiter plates

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Incubator

-

Agar (B569324) plates

Procedure:

-

Serial Dilution: Perform two-fold serial dilutions of the this compound stock solution in the broth medium across the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (microorganisms in broth without usnic acid) and a negative control (broth only).

-

Incubation: Incubate the plates under conditions appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is identified as the lowest concentration of this compound at which no visible microbial growth is observed.

-

MBC Determination: Take an aliquot from the wells that show no visible growth (at and above the MIC). Spread the aliquot onto a fresh agar plate.

-

Incubation: Incubate the agar plates under appropriate conditions.

-

MBC Reading: The MBC is the lowest concentration that results in the death of ≥99.9% of the initial inoculum (i.e., no colony formation on the agar plate).

References

- 1. ijbcp.com [ijbcp.com]

- 2. Usnic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of the biological properties and toxicity of usnic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijbcp.com [ijbcp.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Hepatotoxicity of usnic acid and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatotoxicity of usnic acid and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Plus Side of Usnic Acid: An In-depth Technical Guide to the Enantiomer-Specific Biological Properties of (+)-Usnic Acid

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals on the Distinct Biological Profile of (+)-Usnic Acid

This technical guide provides a detailed examination of the enantiomer-specific biological properties of usnic acid, with a primary focus on the dextrorotatory enantiomer, (+)-usnic acid. As a prominent secondary metabolite in various lichen species, usnic acid has garnered significant attention for its diverse pharmacological activities. This document synthesizes the current understanding of its antibacterial, antiviral, and anticancer properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing research and development efforts.

Enantiomer-Specific Biological Activities

Usnic acid exists as two enantiomers, (+)- and (-)-usnic acid, which have been shown to exhibit different biological and pharmacological activities.[1] While much of the available research has centered on (+)-usnic acid, comparative studies have revealed interesting distinctions in their efficacy.

Antibacterial Activity

Both enantiomers of usnic acid are effective against a wide range of Gram-positive bacteria, including clinically relevant strains such as Staphylococcus aureus (including MRSA), Enterococcus faecalis, and Enterococcus faecium.[2][3][4] The primary mechanism of its antibacterial action is believed to be the inhibition of RNA and DNA synthesis.[5] Some studies report identical antibacterial activity for both enantiomers, while others suggest subtle differences depending on the bacterial strain.[1][6] For instance, one study noted a higher activity of (-)-usnic acid against Staphylococcus aureus, whereas both enantiomers showed similar activity against Mycobacterium tuberculosis.[6]

Table 1: Comparative Antibacterial Activity (MIC) of Usnic Acid Enantiomers

| Bacterial Strain | (+)-Usnic Acid MIC (µg/mL) | (-)-Usnic Acid MIC (µg/mL) | Reference |

| Staphylococcus aureus | 32 | - | [7] |

| Streptococcal species | 3-6 µM | - | [8] |

| Enterococcal species | 6-13 µM | - | [8] |

| Bacteroides fragilis | 2 | 1 | [7] |

| Bacteroides thetaiotamicron | 4 | 8 | [7] |

| Bacteroides loeschii | 2 | 2 | [7] |

Antiviral Activity

The antiviral properties of usnic acid have been investigated against several viruses, with some studies indicating enantiomer-specific effects. For instance, (+)-usnic acid was found to be more active than (-)-usnic acid in inhibiting the replication of the Epstein-Barr virus.[9] In contrast, for influenza A virus (H1N1), native (-)-usnic acid exhibited higher antiviral activity than its (+)-counterpart. Interestingly, chemical modification of usnic acid can reverse this trend.[10] The proposed antiviral mechanism of action for usnic acid involves the inhibition of RNA transcription.[2]

Table 2: Antiviral Activity (IC50) of (+)-Usnic Acid

| Virus | Strain(s) | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Wuhan | Vero E6 | 10.9 | >100 | >9.2 | [11][12] |

| SARS-CoV-2 | Delta | Vero E6 | ~10.9 | >100 | >9.2 | [11] |

| SARS-CoV-2 | Omicron | Vero E6 | ~10.9 | >100 | >9.2 | [11] |

| SARS-CoV-2 | Beta | Vero E6 | 2.92 | >50 | 11.1 | [4] |

| Influenza A (H1N1)pdm09 | - | MDCK | - | - | up to 37.3 | [10] |

Note: The table primarily focuses on (+)-usnic acid due to the availability of quantitative data. ED50 (50% effective dose) and CTD50 (50% cytotoxic dose) were reported for influenza virus studies.

Anticancer Activity

The anticancer effects of usnic acid have been demonstrated across various cancer cell lines. In many cases, both enantiomers show comparable cytotoxic activity. For example, (+)- and (-)-usnic acid were found to be equally effective in inhibiting the proliferation of T-47D breast cancer and Capan-2 pancreatic cancer cells.[13] However, in some instances, the (+)-enantiomer has shown stronger cytotoxicity.[3] For example, in prostate cancer PC3 cells, (+)-UA was more effective.[3] The anticancer mechanisms of usnic acid are multifaceted and involve the induction of cell cycle arrest, apoptosis, and autophagy through the modulation of several key signaling pathways.[14]

Table 3: Comparative Anticancer Activity (IC50) of Usnic Acid Enantiomers

| Cancer Cell Line | (+)-Usnic Acid IC50 | (-)-Usnic Acid IC50 | Exposure Time | Reference(s) |

| T-47D (Breast Cancer) | 4.2 µg/mL | 4.0 µg/mL | - | [13] |

| Capan-2 (Pancreatic Cancer) | 5.3 µg/mL | 5.0 µg/mL | - | [13] |

| HCT116 (Colon Cancer) | ~10 µg/mL | ~10 µg/mL | 72 h | [3][15] |

| MDA-MB-231 (Breast Cancer) | 15.8 µg/mL | 20.2 µg/mL | 72 h | [3] |

| DU145 (Prostate Cancer) | 19.7 µg/mL | 15.8 µg/mL | 72 h | [15] |

| A549 (Lung Cancer) | 65.3 µM | - | - | [16] |

| T98G (Glioblastoma) | 37.8 µM | - | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological properties of (+)-usnic acid.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of (+)-Usnic Acid Stock Solution: Due to its poor aqueous solubility, dissolve (+)-usnic acid in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) to create a high-concentration stock solution (e.g., 10 mg/mL).[7][17]

-

Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

-

Serial Dilution: Add a defined volume of the (+)-usnic acid stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well. Discard 100 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL. Include positive (broth + inoculum), negative (broth only), and solvent controls.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of (+)-usnic acid that results in the complete inhibition of visible bacterial growth.[17]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of (+)-usnic acid and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[18]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

-

Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.[11]

-

Virus Infection: Infect the cell monolayer with a viral dilution that produces a countable number of plaques. Allow for viral adsorption for approximately 1 hour.[11][19]

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing different concentrations of (+)-usnic acid.[11][19]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[20]

-

Plaque Visualization: Fix the cells (e.g., with 10% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.[11][21]

-

Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[11]

Signaling Pathways Modulated by (+)-Usnic Acid

The anticancer activity of (+)-usnic acid is attributed to its ability to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

(+)-Usnic acid induces apoptosis, or programmed cell death, in cancer cells. This process is mediated through the intrinsic (mitochondrial) pathway. It causes a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[13] Western blot analyses have shown that treatment with usnic acid leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio activates caspase-3 and subsequently leads to the cleavage of PARP, culminating in apoptosis.[14]

Inhibition of Proliferation and Survival Pathways

(+)-Usnic acid has been shown to inhibit key signaling pathways that promote cancer cell growth and survival, including the Wnt/β-catenin and MAPK pathways. It reduces the transcriptional activity of β-catenin/LEF and c-jun/AP-1, which are downstream effectors of these pathways. This leads to the downregulation of target genes such as c-myc and cyclin D1, which are essential for cell proliferation.[6] Furthermore, (+)-usnic acid can decrease mTOR/S6K signaling, which is a central regulator of cell growth and metabolism.[6]

Conclusion

(+)-Usnic acid demonstrates a broad spectrum of biological activities, with notable enantiomer-specific differences in some cases. Its potent antibacterial, antiviral, and anticancer properties, coupled with its multifaceted mechanisms of action, underscore its potential as a lead compound for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and offering detailed protocols to facilitate further investigation into the promising therapeutic applications of (+)-usnic acid. Further research is warranted to fully elucidate the enantioselective activities and to optimize its pharmacological profile for clinical use.

References

- 1. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization and action of usnic acid: a drug that inhibits proliferation of mouse polyomavirus in vitro and whose main target is RNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Usnic acid and its salts, inhibitors of SARS‐CoV‐2, identified by using in silico methods and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Usnic Acid, a Natural Antimicrobial Agent Able To Inhibit Bacterial Biofilm Formation on Polymer Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target identification of usnic acid in bacterial and human cells - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00040D [pubs.rsc.org]

- 9. ijbcp.com [ijbcp.com]

- 10. Anti-viral activity of (-)- and (+)-usnic acids and their derivatives against influenza virus A(H1N1)2009 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Cellular mechanisms of the anticancer effects of the lichen compound usnic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Usnic Acid Induces Cycle Arrest, Apoptosis, and Autophagy in Gastric Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to d-Usnic Acid as a Secondary Metabolite in Lichens

Introduction

Usnic acid, a dibenzofuran (B1670420) derivative, is one of the most abundant secondary metabolites produced by lichens, which are symbiotic organisms of fungi and algae or cyanobacteria.[1][2][3][4] First isolated in 1844, this compound is particularly prevalent in genera such as Usnea, Cladonia, Lecanora, and Ramalina.[5][6] It exists in two enantiomeric forms, d-(+) and l-(-), with the d-(+)-usnic acid being the more common isomer found in nature.[7][8] Usnic acid is responsible for the characteristic yellow color of many lichens and is believed to play a role in protecting the lichen from sunlight and deterring herbivores.[5][6] Due to its wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, this compound has garnered significant interest from the scientific and pharmaceutical communities.[1][3][9][10] This guide provides a comprehensive overview of its properties, biosynthesis, extraction methodologies, and mechanisms of action.

Physicochemical Properties of this compound

This compound is a yellow, crystalline solid that is sparingly soluble in water but shows better solubility in organic solvents.[4][5][11][12] Its hydrophobicity is a key characteristic, influencing both its biological activity and the methods required for its extraction and formulation.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzo[b,d]furan-1,3(2H,9bH)-dione | [5][11] |

| Molecular Formula | C₁₈H₁₆O₇ | [5][11] |

| Molar Mass | 344.32 g/mol | [5][11] |

| Melting Point | 204 °C | [5][11] |

| Appearance | Yellow crystalline solid | [8][11] |

| Solubility (at 25 °C) | Water: <0.01% | [5][12] |

| Acetone: 0.77 g/100 mL | [11][12] | |

| Ethyl Acetate: 0.88 g/100 mL | [11][12] | |

| Chloroform | [4][13] | |

| logP (Octanol/Water) | 2.88 | [11] |

| Specific Optical Rotation | [α]D¹⁶ +509.4° (c=0.697 in chloroform) | [11][12] |

Biosynthesis of this compound

The biosynthesis of usnic acid is a complex process originating from the polyketide pathway within the fungal partner (mycobiont) of the lichen.[14] The pathway begins with acetyl-CoA and malonyl-CoA. A key enzyme, a non-reducing polyketide synthase (PKS), catalyzes the formation of the intermediate methylphloracetophenone.[15] This PKS is unique as it contains a carbon methylation (CMeT) domain and a terminal Claisen cyclase (CLC) domain.[15] Subsequently, an oxidative enzyme, identified as a cytochrome P450 monooxygenase, facilitates the stereospecific dimerization of two methylphloracetophenone units to form usnic acid.[16][15] The entire biosynthetic machinery is encoded within a specific gene cluster, and the presence or absence of this cluster correlates directly with the lichen's ability to produce usnic acid.[1][14]

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Natural Compound Hydrophobic Usnic Acid and Hydrophilic Potassium Usnate Derivative: Applications and Comparisons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Usnic acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Review of Usnic Acid and Usnea Barbata Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijbcp.com [ijbcp.com]

- 11. Usnic Acid | C18H16O7 | CID 5646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. USNIC ACID | 125-46-2 [chemicalbook.com]

- 13. US2557987A - Method for extracting usnic acid - Google Patents [patents.google.com]

- 14. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Putative identification of the usnic acid biosynthetic gene cluster by de novo whole-genome sequencing of a lichen-forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiproliferative Effects of d-Usnic Acid on Cancer Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

(d-Usnic acid, a secondary metabolite derived from lichens, has demonstrated significant potential as a cytotoxic agent against a wide array of cancer cell lines.[1][2] This document provides a comprehensive technical overview of its in vitro antiproliferative activities. It includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visual diagrams of the primary signaling pathways and experimental workflows.

Quantitative Cytotoxicity and Antiproliferative Data

The efficacy of this compound (UA) is often measured by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the duration of treatment.[1] UA has been shown to inhibit cancer cell proliferation through mechanisms including the induction of apoptosis, cell cycle arrest, and autophagy.[1][3][4]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC50 Value | Source |

| A549 | Lung Carcinoma | 24 h | 84 µM | [2] |

| A549 | Lung Carcinoma | Not Specified | 65.3 µM | [5] |

| MCF-7 | Breast Cancer | 24 h | 89 µM | [2] |

| MCF-7 | Breast Cancer (Hormone-Dep.) | 48 h | 71.4 µM | [6] |

| MCF-7 | Breast Cancer | 48 h | 75.7 µM | [7] |

| LNCaP | Prostate Cancer (Hormone-Dep.) | 48 h | 77.5 µM | [6] |

| BGC823 | Gastric Cancer | 24 h | 236.55 µM | [3] |

| SGC7901 | Gastric Cancer | 24 h | 618.82 µM | [3] |

| HeLa | Cervical Cancer | 24 h | 48.7 µM | [2] |

| HeLa | Cervical Cancer | 48 h | 23.7 µM | [7] |

| HCT116 | Colon Cancer | 72 h | 10.5 µg/mL | [8] |

| DLD-1 | Colon Cancer | 72 h | 19.6 µg/mL | [8] |

| HEC-1B | Endometrial Cancer | 48 h | 19.953 µM | [9] |

Table 2: Effects of this compound on Cell Cycle Progression

| Cell Line | Cancer Type | Effect | Key Molecular Changes | Source |

| A549 | Lung Carcinoma | G0/G1 Phase Arrest | ↓ CDK4, ↓ CDK6, ↓ Cyclin D1, ↑ p21/cip1 | [2][10] |

| OVCAR-3 | Ovarian Cancer | G0/G1 Phase Arrest | Not specified | [2] |

| BGC823 | Gastric Cancer | G0/G1 Phase Arrest | Not specified | [2] |

| SGC7901 | Gastric Cancer | G2/M Phase Arrest | Not specified | [2] |

| HEC-1B | Endometrial Cancer | G2/M Phase Arrest (52.7% of cells) | G0/G1 phase reduced from 67.8% to 23.3% | [9] |

| MCF-7 | Breast Cancer | G0/G1 Phase Arrest | Not specified | [7] |

Core Mechanisms of Action

Mechanistic studies reveal that this compound's anticancer effects are frequently mediated by the generation of reactive oxygen species (ROS), which subsequently triggers DNA damage and activates apoptotic signaling cascades.[1][4][11]

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism is the induction of apoptosis.[4] Usnic acid treatment leads to an increase in intracellular ROS, which in turn causes mitochondrial membrane depolarization.[10][11] This is accompanied by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade and cleavage of PARP, culminating in programmed cell death.[3][11][12]

Induction of Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 checkpoint.[2][10] This arrest is often associated with the downregulation of key cell cycle proteins, including cyclin-dependent kinases (CDK4, CDK6) and Cyclin D1, and the upregulation of CDK inhibitors like p21.[10]

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[13]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight to allow for attachment.[1]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1.56 to 200 µM) and a vehicle control (e.g., DMSO).[3][12] Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

-

Formazan Formation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (37°C, 5% CO2) until a purple precipitate is visible.[1]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1][14]

-

Data Analysis: Measure the absorbance of the solution at 570-590 nm using a microplate reader.[13] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[1]

Apoptosis Assessment: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells and treat them with the desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[1] Include an untreated control.

-

Harvest Cells: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stoichiometrically stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.[15][16]

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as described for other assays.

-

Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.[1][17] Store at -20°C for at least 2 hours.[1]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[1] Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[1][17]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.[15] The fluorescence intensity corresponds to the amount of DNA, allowing for the generation of a histogram to quantify G0/G1, S, and G2/M populations.[16]

Protein Expression Analysis: Western Blot

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, PARP, Bcl-2 family, CDKs, cyclins).

Protocol:

-

Protein Extraction: Lyse this compound-treated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[1]

-

SDS-PAGE: Separate equal amounts of protein from each sample by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

References

- 1. benchchem.com [benchchem.com]

- 2. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks [mdpi.com]

- 3. Usnic Acid Induces Cycle Arrest, Apoptosis, and Autophagy in Gastric Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajpp.in [ajpp.in]

- 5. Inhibitory Activity of (+)-Usnic Acid against Non-Small Cell Lung Cancer Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxic and antiproliferative effects of usnic acid on hormone-dependent breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Usnic acid inhibits growth and induces cell cycle arrest and apoptosis in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Usnic acid induces apoptosis in human gastric cancer cells through ROS generation and DNA damage and causes up-regulation of DNA-PKcs and γ-H2A.X phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 松萝酸抑制人膀胱癌细胞增殖作用机制研究 [journal-n.scnu.edu.cn]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 17. cancer.wisc.edu [cancer.wisc.edu]

D-Usnic Acid: A Technical Guide to its Anti-inflammatory Pathways and Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Usnic acid, a prominent secondary metabolite derived from lichens, has garnered significant attention for its diverse pharmacological activities, most notably its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. It delineates its primary signaling pathways, key molecular targets, and presents quantitative data from various in vitro and in vivo studies. Detailed experimental protocols and visual representations of the signaling cascades are included to facilitate further research and drug development endeavors centered on this promising natural compound.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The core mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the suppression of cyclooxygenase-2 (COX-2) activity and subsequent prostaglandin (B15479496) synthesis.[1][2][3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[4][5][6] Its inhibitory action is multifaceted, involving the suppression of I-κBα degradation, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][5] This sequesters NF-κB in the cytoplasm, thereby blocking the transcription of its target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[1][2][5]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. While the exact mechanisms are still under investigation, studies suggest that this compound can modulate MAPK signaling, contributing to its overall anti-inflammatory effect.[7] By interfering with the phosphorylation of key kinases in these cascades, this compound can downregulate the expression of various inflammatory mediators.

Figure 2: Modulation of the MAPK signaling pathway by this compound.

Inhibition of COX-2 and Prostaglandin Synthesis

This compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[1][8] By directly inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby alleviating inflammatory symptoms such as pain and swelling.[4] This mechanism of action is analogous to that of nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Figure 3: Inhibition of COX-2 and prostaglandin synthesis by this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various studies. The following tables summarize key findings, providing a comparative overview of its inhibitory activities across different experimental models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Experimental Model | Inhibitor | IC50 Value | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | (+)-Usnic acid | 4.7 µM | [3][5] |

| Tumor Necrosis Factor-α (TNF-α) Production | LPS-stimulated RAW 264.7 macrophages | (+)-Usnic acid | 12.8 µM | [3][5] |

| Leukotriene B4 (LTB4) Biosynthesis | Bovine polymorphonuclear leukocytes | (+)-Usnic acid | 42 ± 2.2 µM | [2][3] |

| Acetylcholinesterase (AChE) | In vitro enzyme assay | Usnic acid | 1.273 nM | [9] |

| Butyrylcholinesterase (BChE) | In vitro enzyme assay | Usnic acid | 0.239 nM | [9] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Stimulus | This compound Dose | Effect | Reference |

| Rat | Carrageenan-induced paw edema | 100 mg/kg (oral) | Significant reduction in swelling | [4] |

| Mice | Lipopolysaccharide (LPS) | Not specified | Alleviated acute lung injury | [10] |

Detailed Experimental Protocols

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key experiments commonly cited in the literature.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is frequently used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Protocol:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration based on the standard curve.

-

Western Blot Analysis for NF-κB Translocation

-

Principle: This technique is used to detect the presence and quantify the amount of the NF-κB p65 subunit in nuclear and cytoplasmic fractions of cell lysates.

-

Protocol:

-

Lyse the treated cells and separate the cytoplasmic and nuclear fractions using a commercial kit.

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for NF-κB p65.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) to normalize the results.

-

Figure 4: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

This compound presents a compelling profile as a natural anti-inflammatory agent with well-defined molecular targets and pathways of action. Its ability to potently inhibit the NF-κB and MAPK signaling pathways, coupled with its direct suppression of COX-2, underscores its therapeutic potential for a range of inflammatory conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore its applications.

Future research should focus on elucidating the complete spectrum of its molecular interactions, conducting comprehensive preclinical and clinical trials to establish its safety and efficacy in humans, and exploring novel drug delivery systems to enhance its bioavailability and therapeutic index. The continued investigation of this compound and its derivatives holds significant promise for the development of novel and effective anti-inflammatory therapies.

References

- 1. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Down-regulatory effect of usnic acid on nuclear factor-kappaB-dependent tumor necrosis factor-alpha and inducible nitric oxide synthase expression in lipopolysaccharide-stimulated macrophages RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Anticholinergic and antioxidant activities of usnic acid-an activity-structure insight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijbcp.com [ijbcp.com]

The Dichotomous Nature of d-Usnic Acid: A Technical Guide to its Antioxidant and Pro-oxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Usnic acid, a secondary metabolite predominantly found in various lichen species, is a compound of significant scientific interest due to its diverse biological activities. Historically used in traditional medicine, this dibenzofuran (B1670420) derivative has demonstrated antimicrobial, anti-inflammatory, and anti-proliferative properties.[1] A particularly fascinating aspect of this compound's biochemical profile is its dual capacity to function as both an antioxidant and a pro-oxidant.[1] This paradoxical behavior is highly dependent on the concentration, cellular environment, and specific cell type.[1]

This technical guide provides an in-depth exploration of the antioxidant properties and free radical scavenging mechanisms of this compound. It is designed to be a comprehensive resource, offering summaries of quantitative data, detailed experimental protocols for key antioxidant assays, and visualizations of associated signaling pathways and experimental workflows.

Mechanisms of Antioxidant Action

The antioxidant capabilities of this compound are largely attributed to its chemical structure, which features phenolic hydroxyl groups. These groups can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.[2] The primary mechanisms behind its antioxidant effects include direct free radical scavenging, metal ion chelation, and the modulation of endogenous antioxidant enzyme activities.[2][3]

-

Free Radical Scavenging: The phenolic hydroxyl groups within the this compound molecule allow it to directly donate an electron or hydrogen atom to reactive oxygen species (ROS), effectively neutralizing them. Theoretical studies suggest that in aqueous environments, the single electron transfer (SET) pathway is a dominant mechanism for scavenging various radicals.[2]

-

Metal Ion Chelation: this compound can chelate metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[4] By binding to these metals, it prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.[2]

-

Modulation of Antioxidant Enzymes: Some studies indicate that this compound may influence the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase.[2][3] It has also been shown to activate the Nrf2 signaling pathway, which upregulates the expression of several antioxidant and phase II detoxification enzymes.[5][6][7]

Quantitative Antioxidant Activity of this compound

The antioxidant potential of this compound has been evaluated using a variety of in vitro assays. The following tables summarize the quantitative data from various studies, providing a comparative overview of its efficacy in different antioxidant assays.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC₅₀ Value (µg/mL) | Standard & IC₅₀ Value (µg/mL) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 49.50 | Trolox: 8.01 |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 10.41 | Trolox: 4.30 |

| Superoxide Anion (O₂⁻) | 18.68 | - |

| DMPD (N,N-dimethyl-p-phenylenediamine) | 33.00 | Trolox: 22.35 |

Note: Lower IC₅₀ values indicate greater radical scavenging activity.

Table 2: Reducing Power and Metal Chelating Activity of this compound

| Assay | Parameter | Result for this compound | Standard & Result |

| Ferric Reducing Antioxidant Power (FRAP) | Absorbance at 30 µg/mL | 1.293 | Trolox: 2.432 |

| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Absorbance at 30 µg/mL | 0.277 | Trolox: 0.825 |

| Ferrous Ion (Fe²⁺) Chelation | IC₅₀ (nM) | 18.68 | EDTA: 6.24 |

Note: Higher absorbance values in reducing power assays indicate greater antioxidant activity. Lower IC₅₀ values for metal chelation indicate stronger chelating ability.

Experimental Protocols for Key Antioxidant Assays

The following are detailed methodologies for commonly used in vitro antioxidant assays to evaluate the efficacy of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.[8]

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 10-100 µg/mL). Prepare similar dilutions for the positive control.[8]

-

Assay Reaction:

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard.

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

-

Preparation of ABTS•⁺ Working Solution: On the day of the assay, dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a positive control (e.g., Trolox) in a suitable solvent. Create a series of dilutions from the stock solutions.[11]

-

Assay Reaction:

-

Incubation: Incubate the plate at room temperature in the dark for 6 minutes.[12]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[12]

-

Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated as:

Where A_control is the absorbance of the control (solvent + ABTS•⁺ solution) and A_sample is the absorbance of the sample or standard.

-

IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration.

Superoxide Dismutase (SOD)-like Activity Assay

This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻), often generated by a xanthine/xanthine oxidase system or a riboflavin-light-NBT system.

Materials:

-

This compound

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.8)

-

Nitroblue tetrazolium (NBT)

-

Riboflavin (B1680620) or Xanthine and Xanthine Oxidase

-

EDTA

-

Positive control (e.g., SOD enzyme)

-

Spectrophotometer

Procedure (based on Riboflavin-Light-NBT system):

-

Preparation of Reagents:

-

Preparation of Sample Solutions: Prepare various concentrations of this compound in the phosphate buffer.

-

Assay Reaction:

-

In test tubes, mix the sample solution with the phosphate buffer, riboflavin, EDTA, and NBT to a final volume of 3 mL.[13]

-

-

Reaction Initiation: Expose the reaction mixture to a uniform light source (e.g., a fluorescent lamp) for 15 minutes to initiate the production of superoxide radicals.[13]

-

Absorbance Measurement: Immediately after illumination, measure the absorbance at 560 nm. The inhibition of NBT reduction (a color change) indicates superoxide scavenging.[13]

-

Calculation of Scavenging Activity:

Where A_control is the absorbance of the reaction mixture without the sample.

-

IC₅₀ Determination: Calculate the IC₅₀ value from the dose-response curve.

Hydroxyl Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge highly reactive hydroxyl radicals (•OH), typically generated by the Fenton reaction.

Materials:

-

This compound

-

Ferric chloride (FeCl₃) or Ferrous sulfate (B86663) (FeSO₄)

-

EDTA

-

Ascorbic acid

-

Hydrogen peroxide (H₂O₂)

-

2-Deoxyribose or Salicylic acid (as a detector molecule)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Phosphate buffer

-

Positive control (e.g., Mannitol)

-

Spectrophotometer

Procedure (using 2-Deoxyribose):

-

Preparation of Reagents:

-

Assay Reaction: In a test tube, mix various concentrations of this compound with the phosphate buffer, 2-deoxyribose, ferric chloride, EDTA, hydrogen peroxide, and ascorbic acid to a final volume of 1 mL.[13]

-

Incubation: Incubate the mixture at 37°C for 1 hour.[13]

-

Color Development:

-

Absorbance Measurement: After cooling, measure the absorbance at 532 nm.[13]

-

Calculation of Scavenging Activity:

Where A_control is the absorbance of the reaction mixture without the sample.

-

IC₅₀ Determination: Determine the IC₅₀ from the concentration-inhibition curve.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

-

This compound

-

Source of lipids (e.g., tissue homogenate, liposomes)

-

Inducing agent for peroxidation (e.g., FeSO₄)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Positive control (e.g., Vitamin E, BHT)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare a tissue homogenate or other lipid source.[14]

-

Induction of Peroxidation:

-

Incubate the lipid source with various concentrations of this compound and an inducing agent like FeSO₄.

-

-

Reaction Termination and Protein Precipitation:

-

Color Development:

-

Absorbance Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at 532 nm.[15]

-

Calculation of Inhibition:

Where A_control is the absorbance of the peroxidized sample without any inhibitor.

-

IC₅₀ Determination: Calculate the IC₅₀ value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound are not limited to direct chemical reactions but also involve the modulation of cellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This compound has been shown to activate this pathway, leading to the upregulation of enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and others.[5][6]

Caption: Activation of the Nrf2 signaling pathway by this compound.

General Workflow for In Vitro Antioxidant Assays

The evaluation of the antioxidant capacity of this compound in vitro typically follows a standardized workflow, as depicted below.

Caption: General experimental workflow for in vitro antioxidant assays.

The Pro-oxidant Side of this compound

It is crucial for researchers and drug development professionals to recognize that this compound can also exhibit pro-oxidant activity, particularly at higher concentrations. This dual nature is a significant factor in its observed hepatotoxicity.[2] The primary mechanism of its pro-oxidant effect is the uncoupling of mitochondrial oxidative phosphorylation. As a lipophilic weak acid, this compound can act as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis. This leads to a cascade of detrimental effects, including inhibition of the electron transport chain, ATP depletion, and a surge in ROS production, ultimately causing oxidative stress and cell death.

Caption: Pro-oxidant mechanism of this compound leading to cytotoxicity.

Conclusion

This compound presents a complex biochemical profile, acting as a potent antioxidant at lower concentrations and a pro-oxidant at higher doses. Its antioxidant properties, stemming from its ability to scavenge free radicals, chelate metals, and modulate protective cellular pathways like Nrf2, make it a compound of interest for therapeutic and cosmetic applications. However, its potential for mitochondrial uncoupling and subsequent induction of oxidative stress necessitates careful consideration in any drug development program. This guide provides the foundational technical information—quantitative data, detailed protocols, and pathway visualizations—to aid researchers in further exploring the multifaceted nature of this compound. A thorough understanding of its concentration-dependent effects is paramount for harnessing its therapeutic potential while mitigating its toxicological risks.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers in Life Sciences and Related Technologies » Submission » Exploring the antioxidant and protective effects of usnic acid: Opportunities and challenges [dergipark.org.tr]

- 5. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-Usnic acid modulates the Nrf2-ARE pathway in FaDu hypopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacophorejournal.com [pharmacophorejournal.com]

- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide on the Antiviral Activity of d-Usnic Acid Against Enveloped Viruses

For Researchers, Scientists, and Drug Development Professionals

d-Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in various lichen species, has emerged as a promising candidate in the search for novel antiviral agents. Its broad spectrum of biological activities, including potent antiviral effects against a range of enveloped viruses, has garnered significant attention within the scientific community. This technical guide provides an in-depth overview of the current state of research on the antiviral properties of this compound, with a focus on its efficacy against clinically relevant enveloped viruses. This document summarizes key quantitative data, details established experimental protocols, and visualizes the proposed mechanisms of action to serve as a valuable resource for ongoing and future drug development efforts.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of this compound and its derivatives has been quantified against several enveloped viruses. The following tables consolidate the available in vitro and in vivo data, presenting key parameters such as the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which is a critical indicator of the therapeutic window.

Table 1: Antiviral Activity of this compound and its Derivatives against Coronaviridae (SARS-CoV-2)

| Compound | Virus Strain(s) | Cell Line | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) | Reference(s) |

| (+)-Usnic acid | Wuhan, Delta, Omicron | Vero E6 | ~10.9 | >100 | >9.2 | [1] |

| Sodium usnate (NaU) | Not Specified | Not Specified | 5.33 | Not Specified | 9.38 | [1] |

| Usnic acid | Beta variant | Not Specified | 2.92 | Not Specified | Not Specified | [2] |

Table 2: Antiviral Activity of this compound and its Derivatives against Influenza Virus

| Compound | Virus Strain | Cell Line | ED50 (µM) | CTD50 (µM) | SI (CTD50/ED50) | Reference(s) |

| (-)-Usnic acid | A(H1N1)pdm09 | MDCK | >27.3 | >100 | >3.7 | [3] |

| (+)-Usnic acid | A(H1N1)pdm09 | MDCK | >27.3 | >100 | >3.7 | [3] |

| Valine enamine derivative of usnic acid | A/Aichi/2/68 (H3N2) | in vivo (mice) | - | - | Protection Index: 60% at 30 mg/kg | [4][5] |

Note: ED50 (50% effective dose) and CTD50 (50% cytotoxic dose) are reported in the cited study for influenza virus.[1]

Experimental Protocols

The evaluation of the antiviral potential of this compound and its derivatives relies on a set of standardized experimental protocols. The following sections detail the methodologies for key assays cited in the literature.

1. Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[6]

-

Cell Seeding: Cells (e.g., Vero E6, MDCK) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or its derivatives). A control group of untreated cells is maintained.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Data Analysis: The absorbance is measured using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

2. Plaque Reduction Assay